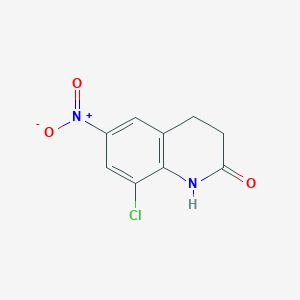

8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one

Description

Properties

IUPAC Name |

8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKDTUKJCWPULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-ones with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by nitration using nitric acid . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, amino derivatives, and other functionalized quinolinone compounds .

Scientific Research Applications

8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it is known to act as a selective antagonist of glutamate receptors, specifically the AMPA/kainate subtype. This interaction can modulate neurotransmission and has implications for neurological research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Type

The biological and physicochemical properties of 3,4-dihydroquinolin-2-ones are highly dependent on substituent positions and types. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Key Observations :

- Chlorine vs. Bromine : Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity compared to chlorine .

- Positional Effects : Chlorine at position 8 (target compound) versus 6 or 7 (analogues) alters steric interactions in biological targets. For example, 6-chloro derivatives bind selectively to FXIa’s S1 pocket, while 8-chloro may occupy distinct regions .

Factor XIa (FXIa) Inhibition

- 6-Chloro-3,4-dihydro-1H-quinolin-2-one: A critical fragment in AstraZeneca’s FXIa inhibitor (compound 13, IC₅₀ = 1 nM). The chloro group at position 6 optimizes S1 pocket binding, while prime-side modifications improve selectivity .

- 8-Chloro-6-nitro analogue: Not directly tested, but the nitro group may reduce prime-side permeability due to increased hydrophilicity, a known challenge in FXIa inhibitor design .

MAO-B Inhibition

- 3,4-Dihydro-1H-quinolin-2-one derivatives: The ketone group forms hydrogen bonds with Tyr-435 in MAO-B, critical for inhibition . Nitro or chloro substituents could modulate this interaction, but positional effects require further study.

Biological Activity

8-Chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one (CAS No. 129911-93-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C9H7ClN2O3

- Molecular Weight : 226.62 g/mol

- IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against influenza viruses. For instance, derivatives with specific substitutions exhibited high inhibition rates against H5N1 virus growth. The most effective compounds showed inhibition values of up to 91.2% with low cytotoxicity (79.3%) . The activity was correlated with the lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

| Compound | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| 3-Cl-2-F | 91.2 | 79.3 |

| 3,4,5-Cl | 9.7 | 2.4 |

Antibacterial Activity

The antibacterial efficacy of this quinoline derivative has been evaluated against various Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm compared to standard drugs . The structure-activity relationship indicated that the presence of chlorine substituents enhanced antibacterial properties.

| Bacteria | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

This compound has also shown promise in anticancer research. In vitro studies indicated that certain derivatives maintained higher cell viability in cardiomyocytes and macrophages while exhibiting cytotoxic effects only at elevated concentrations (IC50 values > 40 μM) . The compound's mechanism appears to involve the inhibition of cancer cell proliferation through modulation of signaling pathways.

Case Studies and Research Findings

- Antiviral Efficacy Study : A study conducted by Rbaa et al. investigated the antiviral activity of various derivatives against H5N1 and found that modifications at the anilide ring significantly influenced both efficacy and toxicity .

- Antibacterial Screening : Another research highlighted the antibacterial potential against multiple strains, demonstrating that specific substitutions could enhance activity against resistant bacterial strains .

- Cardiotoxicity Mitigation : In a cardiotoxicity model using doxorubicin-induced H9c2 cardiomyocytes, selected derivatives exhibited protective effects, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinolin-2-one core. Nitration and chlorination are critical steps:

- Nitration : Introduce the nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Chlorination : Position 8 can be chlorinated via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields depend on protecting group strategies and regioselectivity control .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.13 ppm for nitro-substituted positions, δ 2.7–3.0 ppm for dihydroquinoline CH₂ groups) .

- MS (EI) : Verify molecular ion peaks (e.g., M⁺ at m/z 303 for related analogs) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents .

- Storage : Keep in amber vials at ambient temperatures, away from light and moisture, due to potential nitro group instability .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for hazardous disposal .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action of this compound as a Factor XIa (FXIa) inhibitor?

- Methodological Answer :

- Biochemical Assays : Determine IC₅₀ values using fluorogenic substrates (e.g., Chromogenix S-2366) in FXIa inhibition assays .

- X-ray Crystallography : Resolve co-crystal structures of the compound bound to FXIa’s S1 pocket to identify key interactions (e.g., hydrogen bonding with Ser190, hydrophobic contacts with Tyr60) .

- Molecular Dynamics Simulations : Model binding kinetics and assess substituent effects on inhibitor residence time .

Q. How can conflicting data regarding the biological activity of this compound across different studies be systematically resolved?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., enzyme source, substrate concentration, pH) to identify variability sources .

- Orthogonal Validation : Confirm IC₅₀ values using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Meta-Analysis : Aggregate data from multiple studies to assess statistical significance and outliers, applying tools like PRISMA guidelines .

Q. What role do the chloro and nitro substituents play in the compound’s physicochemical properties and binding affinity to biological targets?

- Methodological Answer :

- Physicochemical Effects :

- Nitro Group : Increases electron-withdrawing effects, reducing logP (enhancing solubility) and stabilizing aromatic π-stacking in hydrophobic pockets .

- Chloro Group : Enhances lipophilicity and van der Waals interactions in the S1 pocket of FXIa .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-cyano or 8-fluoro derivatives) to quantify substituent contributions to potency and selectivity .

Q. How can stereochemical considerations impact the synthesis and bioactivity of this compound derivatives?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to access enantioenriched dihydroquinolin-2-ones .

- Stereochemical Analysis : Compare enantiomer activity via chiral HPLC separation and circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.